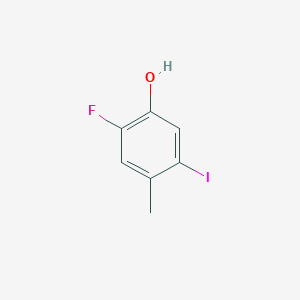

2-Fluoro-5-iodo-4-methylphenol

Description

BenchChem offers high-quality 2-Fluoro-5-iodo-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodo-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKBUKLWURIRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylphenol: A Versatile Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-4-methylphenol, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. We will delve into its chemical structure, molecular properties, a proposed synthetic pathway, and its prospective applications, offering field-proven insights for researchers and scientists.

Core Molecular Identity and Physicochemical Properties

2-Fluoro-5-iodo-4-methylphenol (CAS RN: 1823935-35-8) is a substituted phenol featuring a unique combination of functional groups that make it an attractive scaffold for synthetic elaboration.[1][2] The presence of a fluorine atom, an iodine atom, a methyl group, and a hydroxyl group on a benzene ring provides multiple points for chemical modification and allows for the fine-tuning of steric and electronic properties.

The chemical structure is defined by the IUPAC name 2-Fluoro-5-iodo-4-methylphenol. Its molecular formula is C₇H₆FIO, and it has a molecular weight of approximately 252.02 g/mol .[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 1823935-35-8 | [1][2][3] |

| Molecular Formula | C₇H₆FIO | [1] |

| Molecular Weight | 252.02 g/mol | [1] |

| SMILES | OC1=CC(I)=C(C)C=C1F | [1] |

| InChI Key | UVKBUKLWURIRCD-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| Computed logP | 2.44 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Storage Conditions | Sealed in dry, 2-8°C, keep in dark place | [1][2] |

Strategic Synthesis: A Proposed Experimental Protocol

The core of this strategy involves the direct iodination of the activated phenol ring. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine atom is a deactivating ortho-, para-director. The position ortho to the hydroxyl group and meta to the methyl group is sterically unhindered and electronically favorable for iodination.

Causality Behind Experimental Choices:

-

Starting Material: 2-Fluoro-4-methylphenol is selected due to its commercial availability and the correct substitution pattern to direct the incoming electrophile to the desired position.

-

Iodinating Agent: A combination of an iodine source (e.g., molecular iodine, I₂) and a mild base (e.g., sodium bicarbonate, NaHCO₃) is proposed. The base neutralizes the hydroiodic acid (HI) byproduct, preventing side reactions and driving the equilibrium towards the product. This method is effective for activated aromatic rings like phenols.

-

Solvent System: A mixture of an organic solvent like methanol or acetonitrile with water is often used to dissolve both the organic substrate and the inorganic reagents, creating a homogenous reaction environment.

-

Work-up: The reaction is quenched with a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove any unreacted iodine. An extractive work-up with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) isolates the product from the aqueous phase.

-

Purification: Column chromatography is the standard and most effective method for purifying the final product to the high degree (>97%) required for subsequent applications in drug development.[2]

Step-by-Step Proposed Synthesis Protocol:

-

Reaction Setup: To a solution of 2-Fluoro-4-methylphenol (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium bicarbonate (1.5 eq). Stir the mixture at room temperature until all solids have dissolved.

-

Iodination: Slowly add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture in an ice bath and quench by adding a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Fluoro-5-iodo-4-methylphenol.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-Fluoro-5-iodo-4-methylphenol.

Role in Drug Discovery and Development

The true value of 2-Fluoro-5-iodo-4-methylphenol lies in its potential as a versatile building block for creating more complex molecules for biological screening. The strategic placement of its functional groups makes it an ideal starting material for generating libraries of novel compounds.

-

Fluorine Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5] The C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the half-life of a drug candidate.

-

Iodine Moiety: The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. It serves as a superior leaving group compared to bromine or chlorine in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile and predictable introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 5-position.

-

Phenolic Hydroxyl Group: The hydroxyl group can be used as a hydrogen bond donor/acceptor in interactions with biological targets. It also provides a site for etherification or esterification to further modify the molecule's properties or to attach it to other scaffolds.

Logical Relationship for Compound Library Generation

The molecule serves as a central scaffold from which diverse chemical entities can be synthesized. This is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space around a core structure to identify potent and selective drug candidates.

Caption: Utility of the title compound as a scaffold for generating diverse compound libraries.

Predicted Spectroscopic Data for Structural Verification

For a researcher who has synthesized this compound, structural verification is paramount. While experimental spectra are not publicly available, we can predict the key features based on the known effects of the substituents.

-

¹H NMR: One would expect to see two singlets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. A singlet for the methyl group protons would appear upfield (approx. 2.0-2.5 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration-dependent.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The carbons attached to the electronegative F, O, and I atoms will have characteristic chemical shifts. The carbon bearing the iodine atom would be shifted significantly upfield compared to a non-substituted carbon.

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-hydroxyl and meta-iodo substituents.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 252. A characteristic isotopic pattern would confirm the presence of a single iodine atom.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

-

Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C, protected from light.

Conclusion

2-Fluoro-5-iodo-4-methylphenol represents a strategically designed chemical building block with high potential for application in drug discovery and medicinal chemistry. Its unique combination of fluoro- and iodo-substituents provides a dual advantage: the fluorine atom for modulating pharmacokinetic properties and the iodine atom as a versatile handle for constructing complex molecular architectures through cross-coupling reactions. This guide provides a foundational understanding of its properties, a logical synthetic approach, and a clear rationale for its use, empowering researchers to leverage this compound in the development of next-generation therapeutics.

References

-

PubChem. 2-Fluoro-4-methylphenol. National Institutes of Health. Available from: [Link]

- Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

Sources

Comprehensive Technical Guide: Physical Properties, Melting Point Dynamics, and Synthetic Utility of 2-Fluoro-5-iodo-4-methylphenol

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-substituted halogenated phenols serve as critical structural linchpins. 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) represents a highly specialized building block. Its unique substitution pattern—featuring an ortho-fluorine for metabolic stability, a meta-iodine for chemoselective cross-coupling, and a para-methyl group for steric tuning—makes it an invaluable intermediate. This whitepaper provides an authoritative analysis of its physical properties, explains the thermodynamic causality behind its unusual melting point behavior, and establishes self-validating protocols for its characterization and synthetic application.

Molecular Architecture & Phase Dynamics

The physical state of any chemical building block is dictated by its crystal lattice energy, which relies on molecular symmetry and intermolecular forces. 2-Fluoro-5-iodo-4-methylphenol presents a fascinating thermodynamic profile:

-

Hydrogen Bonding: The phenolic –OH group strongly promotes intermolecular hydrogen bonding, which typically elevates the melting point.

-

Steric Encumbrance & Asymmetry: The bulky iodine atom (van der Waals radius ~1.98 Å) at the 5-position and the methyl group at the 4-position severely disrupt planar molecular packing.

-

Causality of Phase State: Because the asymmetric steric bulk prevents efficient crystal lattice formation, the lattice energy is significantly depressed. Consequently, despite a high molecular weight driven by iodine, this compound exhibits a depressed melting point. Depending on ambient laboratory temperatures, it frequently presents as a semi-solid or low-melting solid rather than a free-flowing crystalline powder.

Quantitative Physical Properties

The following table summarizes the foundational physicochemical data for commercial-grade 2-Fluoro-5-iodo-4-methylphenol, aggregated from authoritative supplier specifications such as and [1].

| Property | Value |

| Chemical Name | 2-Fluoro-5-iodo-4-methylphenol |

| CAS Registry Number | 1823935-35-8 |

| Molecular Formula | C |

| Molecular Weight | 252.02 g/mol |

| Physical Form | Solid, semi-solid, or liquid (temperature dependent) |

| Typical Purity | |

| Storage Temperature | 2–8°C (Refrigerated) |

| InChI Key | UVKBUKLWURIRCD-UHFFFAOYSA-N |

Thermodynamic Analysis: The Melting Point Anomaly

Because 2-Fluoro-5-iodo-4-methylphenol hovers near its melting transition at standard room temperature (20–25°C), traditional capillary melting point apparatuses are highly inaccurate. The compound may melt during the physical loading of the capillary tube due to the heat transferred from the researcher's fingers.

To accurately determine the melting point (

Figure 1: DSC workflow for melting point determination of semi-solid phenols.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical and synthetic workflows be designed as self-validating systems —meaning the protocol inherently proves its own success or failure without requiring secondary orthogonal testing.

Protocol A: Precision Melting Point Determination via DSC

-

Step 1: Calibration: Run an Indium standard (

= 156.6°C) to validate the thermocouple accuracy. -

Step 2: Sample Preparation: In a temperature-controlled room (15°C), weigh 2.0 mg of 2-Fluoro-5-iodo-4-methylphenol into a hermetically sealable aluminum pan. Expert Insight: Chilling the spatula prevents the semi-solid from adhering to the metal.

-

Step 3: Thermal Cycling (Heat-Cool-Heat):

-

Ramp from 0°C to 80°C at 10°C/min.

-

Cool back to 0°C at 10°C/min.

-

Ramp again to 80°C at 10°C/min.

-

-

Self-Validation Mechanism: The first heating cycle erases thermal history (e.g., polymorphism or solvent trapping). If the melting onset temperature (

) of the second cycle perfectly matches the first, the system self-validates that the sample has undergone a pure phase transition without thermal decomposition.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of this molecule lies in the differential reactivity of its halogens. The C–I bond undergoes oxidative addition by Palladium(0) orders of magnitude faster than the C–F bond, enabling highly chemoselective.

-

Step 1: Reagent Assembly: Combine 2-Fluoro-5-iodo-4-methylphenol (1.0 eq), an arylboronic acid (1.1 eq), and Pd(dppf)Cl

(0.05 eq) in a Schlenk flask. -

Step 2: Base Addition: Add K

CO -

Step 3: Solvent & Reaction: Dissolve in degassed 1,4-Dioxane/H

O (4:1). Heat to 80°C for 4 hours under N -

Self-Validation Mechanism: Monitor via LC-MS. The complete disappearance of the starting material mass (

251

Figure 2: Orthogonal reactivity pathways of the halogenated phenol scaffold.

Safety, Handling, and Storage Standards

Due to the presence of the photolabile C–I bond and the biologically active phenolic moiety, strict handling protocols must be observed:

-

Storage: Must be stored tightly sealed at 2–8°C and protected from light. Exposure to ambient UV light will cause homolytic cleavage of the carbon-iodine bond, resulting in the liberation of iodine gas (noted by a pink/purple discoloration of the material).

-

Occupational Safety: Classified under GHS as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Causes serious eye irritation (H319). All handling of the semi-solid must be conducted within a certified fume hood using nitrile gloves.

References

-

ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL:[Link]

-

Suzuki Coupling Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Profile: Solubility & Physicochemical Behavior of 2-Fluoro-5-iodo-4-methylphenol

Topic: Solubility of 2-Fluoro-5-iodo-4-methylphenol in Organic Solvents vs. Water Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) is a halogenated phenolic intermediate frequently employed in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2] Its solubility profile is governed by the competition between its polar hydroxyl headgroup and its highly lipophilic, halogenated aromatic core.

Key Physicochemical Indicators:

-

Physical State: Solid (at ambient temperature).[2]

-

Lipophilicity (Calc. LogP): ~2.44.

-

Acidity (Est. pKa): ~8.5–9.0 (Phenolic OH).

-

Solubility Classification: Lipophilic. Sparingly soluble in water; highly soluble in polar aprotic and chlorinated organic solvents.

This guide provides a mechanistic analysis of the compound's solubility, predictive profiling for solvent selection, and a standardized protocol for empirical determination in a research setting.

Physicochemical Basis of Solubility

To optimize reaction conditions and purification workflows, one must understand the molecular interactions driving the solubility of this specific congener.

Structural Analysis

The molecule consists of a toluene core decorated with three distinct functionalities:

-

Phenolic Hydroxyl (-OH): Provides Hydrogen Bond Donor (HBD) and Acceptor (HBA) capability. This is the primary driver for solubility in protic solvents (alcohols) and water (limited).

-

Halogens (Fluoro- & Iodo-):

-

The Iodine (C-5) is large and polarizable, significantly increasing London Dispersion Forces (LDF), which enhances solubility in chlorinated solvents (DCM, CHCl₃) and non-polar aromatics.

-

The Fluorine (C-2) induces a strong dipole but adds minimal steric bulk.

-

-

Methyl Group (C-4): Adds lipophilicity (+0.5 LogP units relative to phenol).

The LogP Factor

With a calculated LogP of ~2.44 , the compound partitions ~275:1 into the organic phase (octanol) versus water. This places it firmly in the "Lipophilic" category, necessitating organic co-solvents for any aqueous biological assays.

pH-Dependent Solubility (The pKa Switch)

Unlike neutral lipophiles, this compound is an ionizable acid .

-

pH < pKa (~8.5): The neutral form predominates. Solubility is driven by lipophilicity (Low water solubility).[3][4]

-

pH > pKa: Deprotonation yields the phenolate anion . This species is highly water-soluble due to ion-dipole interactions.

-

Application: This property is critical for "Acid-Base Extraction" workups (see Section 5).

Solubility Profile & Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction mechanism with 2-Fluoro-5-iodo-4-methylphenol.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; Solvent acts as H-bond acceptor for the phenolic proton. Ideal for cross-coupling reactions.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like." The polarizable iodine atom interacts favorably with chlorinated solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | Ability to form H-bond networks. Solubility decreases as the alcohol chain length increases. |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Moderate to High | Good H-bond acceptors. THF is preferred for reactions; Ether is standard for extraction. |

| Non-Polar | Hexanes, Heptane | Low | The polar phenolic headgroup disrupts the non-polar solvent structure. Often used as an anti-solvent for crystallization. |

| Aqueous | Water, PBS (pH 7.4) | Very Poor (<1 mg/mL) | High hydrophobic penalty. Requires pH adjustment (pH > 10) or co-solvents (DMSO) for dissolution. |

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended operational phase (Reaction vs. Workup vs. Analysis).

Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate primary decision points.

Experimental Protocol: Determination of Thermodynamic Solubility

For critical applications (e.g., formulation or precise kinetic studies), theoretical values are insufficient. The following Saturation Shake-Flask Method is the gold standard for generating self-validated solubility data.

Reagents & Equipment

-

Compound: 2-Fluoro-5-iodo-4-methylphenol (>98% purity).[1]

-

Solvents: HPLC-grade Water, DMSO, Methanol, Buffer (pH 7.4).

-

Equipment: Orbital shaker (temp. controlled), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow

Step 1: Saturation

-

Weigh approximately 10 mg of compound into a 2 mL glass vial.

-

Add 1.0 mL of the target solvent.

-

Visual Check: If the solid dissolves immediately, add more compound until a visible solid precipitate remains (supersaturation).

-

Cap the vial and place it in the orbital shaker at 25°C (or 37°C for physiological relevance).

-

Agitate at 200 RPM for 24 hours to ensure thermodynamic equilibrium.

Step 2: Phase Separation

-

Remove vials and let stand for 1 hour to allow sedimentation.

-

Using a syringe, withdraw the supernatant.

-

Filter through a 0.22 µm PTFE filter (Do not use Nylon, as phenols may bind).

-

Validation Tip: Discard the first 100 µL of filtrate to account for filter adsorption.

-

Step 3: Quantification (HPLC)

-

Dilute the filtrate with Mobile Phase (e.g., 50:50 MeCN:Water) to fall within the linear dynamic range of the detector.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Detection: UV at 280 nm (characteristic phenol absorption).

-

Calculate concentration using a pre-established calibration curve of the standard.

Figure 2: Workflow for the Saturation Shake-Flask solubility determination method.

Operational Applications

Synthesis & Reaction Engineering

In transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura ), the choice of solvent affects the catalyst turnover number (TON).

-

Recommended: DMF or 1,4-Dioxane/Water mixtures.

-

Why: These solvents solubilize both the lipophilic aryl halide (2-Fluoro-5-iodo-4-methylphenol) and the inorganic base (e.g., K₂CO₃), facilitating the transmetallation step.

Purification (Acid-Base Extraction)

The phenolic nature allows for a "chemical switch" purification strategy:

-

Dissolve crude mixture in Ethyl Acetate (EtOAc) .

-

Wash with 1M NaOH .

-

Result: The 2-Fluoro-5-iodo-4-methylphenol deprotonates and moves to the aqueous layer (as the sodium phenolate). Neutral impurities remain in the EtOAc.

-

-

Separate layers.[3]

-

Acidify the aqueous layer with 1M HCl .

-

Result: The phenol reprecipitates or oils out.

-

-

Extract back into fresh EtOAc.

References

- Chemical Identity & Properties

- Solubility & LogP Principles: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- General Halogenated Phenol Synthesis

Sources

Technical Guide: pKa Values and Acidity of Fluorinated Iodophenol Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical properties of fluorinated iodophenol derivatives. Designed for medicinal chemists and structural biologists, this document synthesizes experimental data with theoretical frameworks to elucidate how fluorine and iodine substituents modulate phenolic acidity. These derivatives are critical in drug discovery as bioisosteres, radiolabeling precursors, and halogen-bonding scaffolds.

Part 1: Mechanistic Foundations of Phenolic Acidity

The acidity of halogenated phenols is governed by the interplay of three primary electronic effects: Inductive Effects (-I) , Resonance Effects (+R) , and Intramolecular Hydrogen Bonding .

The Fluorine Anomaly

Fluorine is the most electronegative element, exerting a massive inductive electron-withdrawal (-I) that stabilizes the phenoxide anion, theoretically increasing acidity. However, fluorine also possesses a strong resonance electron-donating effect (+R) due to the efficient overlap between its 2p orbitals and the aromatic

-

Ortho/Meta positions : The -I effect dominates, significantly increasing acidity.

-

Para position : The +R effect opposes the -I effect. Consequently, p-fluorophenol is only marginally more acidic than phenol itself.

The Iodine Effect

Iodine exerts a moderate -I effect but a negligible +R effect. The mismatch between the large 5p orbitals of iodine and the 2p orbitals of carbon prevents effective back-donation.

-

Result : Iodine substituents generally increase acidity more effectively than fluorine at the para position because the acid-weakening resonance effect is absent.

-

Polarizability : The large, soft electron cloud of iodine can also stabilize anionic charge through polarizability effects, further enhancing acidity in the conjugate base.

Ortho-Effects and Hydrogen Bonding

In o-fluorophenol, the proximity of the fluorine atom to the hydroxyl group allows for an intramolecular hydrogen bond (O-H···F). This interaction stabilizes the protonated form (phenol) relative to the deprotonated form (phenoxide), thereby opposing ionization and making the compound less acidic than predicted by inductive effects alone.

Part 2: Data Repository – pKa Values

The following tables consolidate experimental literature values and calculated estimates based on Hammett Linear Free Energy Relationships (LFER).

Table 1: Monosubstituted Baselines

Solvent: Water at 25°C

| Compound | Structure | pKa (Exp) | Electronic Driver |

| Phenol | 9.95 | Reference standard. | |

| 4-Fluorophenol | 9.91 | Strong +R cancels -I effect. | |

| 4-Iodophenol | 9.20 | -I dominates; negligible +R. | |

| 2-Fluorophenol | 8.70 | -I dominates, dampened by H-bond. | |

| 2-Iodophenol | 8.51 | -I dominates; no H-bond stabilization. |

Table 2: Fluorinated Iodophenol Derivatives

Values marked with () are high-confidence estimates derived from Hammett

| Compound | Substitution Pattern | pKa | Rationale |

| 2-Fluoro-4-iodophenol | 2-F, 4-I | 7.95 | Additive effect of 2-F (-1.25 pKa) and 4-I (-0.75 pKa). |

| Pentafluorophenol | Perfluoro | 5.53 | Massive cumulative -I effect. |

| 2,3,5,6-Tetrafluorophenol | 2,3,5,6-F | 5.67 | Lack of para-F reduces acidity slightly vs penta. |

| 4-Iodotetrafluorophenol | 2,3,5,6-F, 4-I | 5.24 | Para-I ( |

Visualization: Structure-Acidity Relationship (SAR) Logic

The following diagram illustrates the decision logic for predicting acidity shifts based on substituent positioning.

Caption: Logic flow for predicting pKa shifts in fluorinated iodophenols based on competing electronic effects.

Part 3: Experimental Methodologies

For researchers synthesizing these derivatives, accurate pKa determination is essential for validating identity and predicting bioavailability.

Method A: Spectrophotometric Titration (Preferred)

Fluorinated iodophenols exhibit distinct UV-Vis spectral shifts upon deprotonation (bathochromic shift). This method is highly sensitive and requires minimal sample.

-

Stock Preparation : Dissolve compound (

M) in methanol/water (1:9). -

Buffer Selection : Prepare a series of buffers ranging from pH 4.0 to 11.0 (citrate, phosphate, borate) maintaining constant ionic strength (

M KCl). -

Measurement :

-

Record UV spectrum of the fully protonated form (pH < pKa - 2).

-

Record UV spectrum of the fully deprotonated form (pH > pKa + 2).

-

Identify the analytical wavelength (

of the phenolate). -

Titrate and record absorbance (

) at

-

-

Calculation : Use the linearized Henderson-Hasselbalch equation:

Plot

Method B: Potentiometric Titration

Suitable for compounds with higher solubility (>1 mM).

-

Setup : Calibrate glass electrode with standard buffers (pH 4.01, 7.00, 10.01).

-

Titration : Dissolve substance in water (or 10% acetonitrile if insoluble). Titrate with standardized 0.1 M NaOH under inert atmosphere (

) to prevent carbonate formation. -

Analysis : Determine the inflection point of the titration curve (first derivative method).

Visualization: Spectrophotometric Workflow

Caption: Step-by-step workflow for the spectrophotometric determination of phenolic pKa.

Part 4: Applications in Drug Development[2]

Bioisosterism and Lipophilicity

Replacing a hydrogen with fluorine typically increases lipophilicity (

-

2-Fluoro-4-iodophenol : This scaffold offers a "Goldilocks" zone. The fluorine modulates metabolic stability (blocking ortho-oxidation), while the iodine provides a handle for halogen bonding or cross-coupling, all while maintaining a pKa (~7.95) close to physiological pH, ensuring a balance of ionized and unionized forms for membrane permeability.

Halogen Bonding

Iodine is a superior halogen bond donor due to its large "sigma hole" (positive electrostatic potential cap). Fluorination of the phenol ring enhances this capability by withdrawing electron density from the iodine, intensifying the sigma hole.

-

4-Iodotetrafluorophenol : An exceptionally strong halogen bond donor, used in crystal engineering and supramolecular assembly.

References

-

IUPAC Dissociation Constants : Dissociation Constants of Organic Acids and Bases. IUPAC Chemical Data Series.

-

Hansch, C., et al. : A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.

-

PubChem Compound Summary : 2-Fluoro-4-iodophenol (CID 14549223).[1] National Center for Biotechnology Information. Link

-

Reich, H. J., & Bordwell, F. G. : pKa Values in Water and DMSO. University of Wisconsin-Madison. Link

-

Sigma-Aldrich : Product Specification: 4-Bromotetrafluorophenol (Proxy for 4-Iodo analog). Link

-

Aktaş, A. H., et al. : Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chim. Slov., 2006. Link

Sources

Strategic Utility of 2-Fluoro-5-iodo-4-methylphenol in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile of 2-Fluoro-5-iodo-4-methylphenol , a specialized halogenated building block.

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8 ) is a highly functionalized aromatic intermediate designed for the synthesis of complex biaryl systems, particularly in the discovery of kinase inhibitors and protein degraders (PROTACs). Its value lies in its specific substitution pattern: the iodine atom provides a reactive handle for cross-coupling (Suzuki, Sonogashira) at the meta position relative to the phenol, a site often difficult to functionalize via direct electrophilic substitution. The fluorine atom (ortho to the phenol) modulates pKa and metabolic stability, while the methyl group provides a hydrophobic anchor.

This guide analyzes the synthetic logic, structural advantages, and application protocols for this compound in modern drug discovery.

Chemical Identity & Structural Logic

| Property | Detail |

| Chemical Name | 2-Fluoro-5-iodo-4-methylphenol |

| CAS Number | 1823935-35-8 |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 252.02 g/mol |

| SMILES | Oc1c(F)cc(C)c(I)c1 |

| Key Features | Meta-Iodo functionalization; Ortho-Fluoro pKa modulation |

Structural Analysis (SAR Implications)

-

Phenol (-OH): Acts as the primary nucleophile for etherification (e.g., SNAr with chloropyrimidines). The ortho-fluorine increases the acidity of this hydroxyl group (lower pKa) compared to non-fluorinated analogs, enhancing its nucleophilicity at physiological pH.

-

Iodine (-I): Positioned para to the fluorine and meta to the hydroxyl. This is a "privileged" position for extending the molecule into a solvent-exposed region or a hydrophobic pocket (e.g., the "back pocket" of a kinase).

-

Methyl (-CH₃): Provides steric bulk that can induce atropisomerism or fill small hydrophobic cavities (e.g., the gatekeeper region).

-

Fluorine (-F): Blocks metabolic oxidation at the electron-rich ortho position and can serve as a hydrogen bond acceptor.

Synthetic Pathway & Challenges

The Regioselectivity Challenge

Direct iodination of 2-fluoro-4-methylphenol typically fails to yield the desired 5-iodo product.

-

Directing Effects: The hydroxyl group (position 1) is the strongest activator and directs ortho/para. Since position 4 is blocked by methyl, direct iodination occurs primarily at position 6 (ortho to OH).

-

The Solution: To install iodine at position 5, the synthesis must proceed via a precursor where the directing groups cooperate to activate position 5. The optimal route utilizes 2-fluoro-4-methyl-1-nitrobenzene .

Validated Synthetic Route

The synthesis exploits the meta-directing nature of the nitro group and the ortho/para-directing nature of the fluorine and methyl groups, which all converge to activate position 5.

Figure 1: Directed synthesis avoiding the ortho-iodination trap. The aniline intermediate (CAS 1820711-20-3) is key.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (Type II)

This scaffold is ideal for constructing Type II kinase inhibitors.

-

Head Group: The phenol -OH is coupled to a hinge-binding heterocycle (e.g., quinazoline or pyrimidine).

-

Tail Group: The iodine is used in a Suzuki-Miyaura coupling to attach a "tail" (e.g., aryl-amide or urea) that extends into the allosteric pocket.

Example Workflow:

-

Step 1: SNAr reaction of 2-fluoro-5-iodo-4-methylphenol with 4-chloro-quinazoline.

-

Step 2: Pd-catalyzed coupling of the resulting ether with a phenyl-boronic acid tail.

B. PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the iodine serves as the attachment point for the linker chain. The fluorine/methyl pattern ensures the "warhead" (phenol derived) maintains high affinity for the target protein (POI) or E3 ligase by restricting conformational flexibility.

Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling

Use this protocol to functionalize the iodine position.

Reagents:

-

Substrate: 2-Fluoro-5-iodo-4-methylphenol derivative (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

-

Evacuate and backfill with nitrogen (3 cycles).

-

Add degassed solvent mixture.

-

Heat at 90°C for 4–12 hours. Monitor by LC-MS.

-

Note: The free phenol (-OH) may poison certain catalysts; protection (e.g., as a methyl ether or MOM ether) is recommended prior to coupling if yields are low.

Protocol B: Ether Synthesis (SNAr)

Use this protocol to attach the phenol to a heteroaryl core.

Reagents:

-

Nucleophile: 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv)

-

Electrophile: 4-Chloropyrimidine derivative (1.0 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: DMF or NMP

Procedure:

-

Dissolve the phenol and electrophile in dry DMF.

-

Add the base.

-

Heat at 60–80°C . The electron-withdrawing fluorine on the phenol ring enhances the acidity of the -OH, facilitating the formation of the phenoxide anion and accelerating the reaction.

References

-

Sigma-Aldrich. 2-Fluoro-5-iodo-4-methylphenol Product Page. Available at:

-

Fisher Scientific. 2-Fluoro-5-iodo-4-methylaniline (Precursor) Product Page. Available at:

-

Combi-Blocks. Halogenated Phenols and Anilines. Available at:

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

CAS number lookup and synonyms for 2-Fluoro-5-iodo-4-methylphenol

Strategic Utilization in Medicinal Chemistry & Synthesis[1]

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8 ) is a highly specialized halogenated phenol derivative used primarily as a scaffold in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—combining a metabolic blocker (Fluorine), a reactive cross-coupling handle (Iodine), and a steric anchor (Methyl) on a phenolic core—makes it an invaluable building block for Fragment-Based Drug Design (FBDD) and Structure-Activity Relationship (SAR) optimization.

This guide provides a definitive technical analysis of this compound, detailing its identification, synthesis challenges, reactivity profile, and application in modern drug discovery workflows.

Chemical Identity & CAS Verification

Accurate identification is the first step in any rigorous experimental workflow. The following data points serve as the immutable identifiers for this substance.

| Parameter | Technical Specification |

| Chemical Name | 2-Fluoro-5-iodo-4-methylphenol |

| CAS Registry Number | 1823935-35-8 |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 252.03 g/mol |

| SMILES | OC1=CC(I)=C(C)C=C1F |

| InChI Key | UVKBUKLWURIRCD-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (typically) |

| Purity Standard | ≥97% (HPLC) |

Synonym Analysis

While "2-Fluoro-5-iodo-4-methylphenol" is the IUPAC-consistent designation, researchers may encounter the following variations in catalog databases:

-

Phenol, 2-fluoro-5-iodo-4-methyl-[1]

-

2-Fluoro-4-methyl-5-iodophenol[1]

-

CS-0520861 (ChemScene Catalog ID)

Critical Note on Isomerism: Do not confuse this compound with 2-Fluoro-4-iodo-5-methylphenol or 2-Fluoro-6-iodo-4-methylphenol . The position of the iodine atom (C5 vs C4/C6) dramatically alters the vector of subsequent cross-coupling reactions. Always verify the structure via ¹H-NMR or the specific CAS number.

Structural Analysis & Reactivity Profile

The utility of 2-Fluoro-5-iodo-4-methylphenol lies in the electronic interplay between its substituents. Understanding these effects is crucial for predicting reaction outcomes.

Electronic & Steric Map

-

Phenolic OH (C1): Strong electron donor (+M effect). Directs electrophiles to ortho (C6) and para (blocked by Methyl).

-

Fluorine (C2): Inductive withdrawer (-I), but weak resonance donor (+M). Directs ortho (C3) and para (C5). Metabolic blocker preventing oxidation at C2.

-

Methyl (C4): Weak electron donor (+I). Directs ortho (C3, C5).

-

Iodine (C5): The "Warhead". A weak deactivator but an excellent leaving group for transition-metal catalyzed cross-couplings.

The Regioselectivity Paradox

In electrophilic aromatic substitution (EAS), the OH group is the dominant director.

-

OH directs to C6.

-

F and Methyl direct to C5. This creates a "push-pull" conflict. The C6 position is electronically favored for EAS (e.g., direct iodination) due to the strong influence of the OH group. However, the target molecule requires the Iodine at C5 . This implies that direct iodination of 2-fluoro-4-methylphenol will predominantly yield the C6-iodo isomer , making the synthesis of the C5-iodo target challenging and likely requiring indirect methods or rigorous separation.

Figure 1: Electronic directing effects on the phenol core. Note the competition between the OH group (directing to C6) and the F/Me groups (directing to C5).

Synthesis & Production Protocols

Given the regioselectivity challenges described above, two primary strategies are employed. Method A is the industrial standard for scale, while Method B is the laboratory standard for precision.

Method A: Direct Iodination with Separation (Industrial)

This method relies on the cooperative directing effects of Fluorine and Methyl to compete with the OH group, followed by chromatographic separation.

-

Reagents: 2-Fluoro-4-methylphenol, N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) (catalyst).

-

Conditions: -10°C to 0°C in Acetonitrile.

-

Mechanism: The acid catalyst protonates the NIS, increasing electrophilicity. While C6 is favored, the steric bulk of the iodine source and the activation of C5 by both F and Me allows for significant formation of the C5-isomer.

-

Purification: The crude mixture (containing ~60% C6-iodo and ~40% C5-iodo) requires high-performance flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 1823935-35-8 .

Method B: The Sandmeyer Route (Precision)

For high-purity applications where isomer contamination is unacceptable, the Sandmeyer reaction via the aniline is preferred.

-

Precursor: 2-Fluoro-4-methyl-5-nitroaniline (derived from nitration of protected precursors).

-

Step 1 (Diazotization): Treat amine with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Step 2 (Iodination): Add Potassium Iodide (KI). The diazo group is replaced by Iodine at C5 with 100% regiocontrol.

-

Step 3 (Hydrolysis): If the phenol was protected (e.g., as a methoxy), deprotect with BBr₃.

Figure 2: Workflow for the direct synthesis and purification of the target compound.[2]

Applications in Drug Discovery

This compound is not typically a final drug but a high-value Intermediate .

1. Scaffold Hopping & Bioisosteres

The 2-Fluoro-4-methylphenol core is a bioisostere for other substituted phenols found in kinase inhibitors. The addition of Iodine at C5 allows chemists to "grow" the molecule into a hydrophobic pocket using cross-coupling chemistry.

2. Suzuki-Miyaura Coupling

The Iodine at C5 is an excellent leaving group.

-

Reaction: Coupling with Aryl Boronic Acids.

-

Outcome: Creates a biaryl system. The C5 position is often used to extend the molecule to interact with specific amino acid residues (e.g., the "gatekeeper" residue in kinases).

-

Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

3. PROTAC Linker Attachment

The phenolic OH can be alkylated to attach a linker for Proteolysis Targeting Chimeras (PROTACs), while the Iodine serves as the attachment point for the E3 ligase ligand or the Target Protein ligand.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Keep cold (2-8°C) and away from light. Iodine compounds can degrade and liberate free iodine (turning purple/brown) upon prolonged light exposure.

References

-

ChemScene . (n.d.). 2-Fluoro-5-iodo-4-methylphenol Product Page. Retrieved from

-

Sigma-Aldrich . (n.d.). 2-Fluoro-5-iodo-4-methylphenol CAS 1823935-35-8. Retrieved from

-

PubChem . (2025).[3][4] 2-Fluoro-4-methylphenol (Precursor Data). National Library of Medicine. Retrieved from

-

BenchChem . (2025). Synthesis Workflow for Methylphenols. Retrieved from

Sources

- 1. neobits.com [neobits.com]

- 2. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | C18H14FIS | CID 45789954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic effects of fluorine and iodine substitution on phenol rings

Executive Summary

This technical guide analyzes the divergent electronic and physicochemical impacts of fluorine (F) and iodine (I) substitution on the phenol scaffold. While both are halogens, their influence on the aromatic ring is diametrically opposed in key areas: fluorine acts as a metabolic blocker with strong resonance donation, whereas iodine serves as a lipophilic anchor and halogen-bond donor with high polarizability. This guide provides researchers with the mechanistic rationale, quantitative data, and experimental protocols necessary to deploy these substituents effectively in drug discovery and materials science.

Fundamental Electronic Mechanisms

The electronic behavior of halophenols is governed by the competition between the Inductive Effect (

-

Fluorine (

):-

Inductive (

): Extreme electronegativity ( -

Resonance (

): The -

Net Result: The

effect dominates at the meta position, but the

-

-

Iodine (

):-

Inductive (

): Moderate electronegativity ( -

Resonance (

): The large, diffuse -

Net Result: Iodine acts primarily as an electron-withdrawing group via induction, but its high polarizability introduces significant London dispersion forces.

-

Visualization: Electronic Vector Analysis

The following diagram illustrates the competing vectors of electron density for para-substituted phenols.

Caption: Vector analysis of Inductive (-I, Red) and Resonance (+R, Green) effects. Note the efficient back-donation of Fluorine vs. the poor overlap of Iodine.

Impact on Physicochemical Properties

The selection of F or I drastically alters the acidity (

Acidity Modulation ( )

Phenols are weak acids. Electron-withdrawing groups (EWG) stabilize the phenoxide anion, increasing acidity (lowering

| Compound | Substituent Position | Mechanistic Driver | |

| Phenol | - | 9.95 | Reference Standard |

| 4-Fluorophenol | Para | 9.90 | |

| 3-Fluorophenol | Meta | 9.30 | |

| 2-Fluorophenol | Ortho | 8.70 | Proximity maximizes |

| 4-Iodophenol | Para | 9.30 | Inductive withdrawal dominates due to lack of |

| 2-Iodophenol | Ortho | 8.51 | Strong "Ortho Effect" (Inductive + Polarizability). |

Key Insight: Contrary to electronegativity trends, p-iodophenol is more acidic than p-fluorophenol because fluorine's resonance donation destabilizes the phenoxide anion relative to iodine's simple inductive withdrawal.

Halogen Bonding (The -Hole)

-

Iodine: Exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond axis. This allows iodine to act as a Lewis acid, forming strong, directional interactions with carbonyls or nitrogens in protein binding pockets.

-

Fluorine: Due to its high electronegativity, fluorine holds its electrons tightly. It has no sigma-hole and acts exclusively as a weak hydrogen bond acceptor, not a donor.

Synthetic Protocol: Regioselective Iodination

While fluorination often requires specialized reagents (e.g., Selectfluor) or pre-functionalized precursors, iodination can be performed directly on the phenol ring with high regiocontrol.

Protocol: Regioselective Ortho-Iodination of Phenols using NIS

Rationale: N-Iodosuccinimide (NIS) is preferred over molecular iodine (

Reagents:

-

Substituted Phenol (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.0 - 1.1 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or TFA (catalytic)

-

Solvent: Acetonitrile (MeCN) or DCM.

Workflow:

-

Dissolution: Dissolve phenol in MeCN (0.5 M concentration) at

C. -

Activation: Add p-TsOH catalyst. This protonates the NIS carbonyl, weakening the N-I bond.

-

Addition: Add NIS portion-wise over 15 minutes to prevent over-iodination.

-

Reaction: Stir at RT for 1-4 hours. Monitor via TLC/LCMS.

-

Quench: Quench with 10% aqueous sodium thiosulfate (

) to remove oxidative byproducts. -

Isolation: Extract with EtOAc, wash with brine, dry over

.

Visualization: NIS Iodination Mechanism

Caption: Step-wise mechanism of Acid-Catalyzed Electrophilic Aromatic Substitution (

Medicinal Chemistry Applications

Fluorine: The Metabolic Shield

-

Role: Blocks Cytochrome P450 oxidation sites (metabolic soft spots).

-

Example: Sotorasib (KRAS G12C inhibitor).[1]

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting a C-H with C-F at a position prone to hydroxylation extends the drug's half-life (

).

Iodine: The Potency Anchor

-

Role: Enhances lipophilicity and exploits Halogen Bonding for potency.

-

Example: Thyroxine (T4) .

-

Mechanism: Nature utilizes iodine in thyroid hormones not just for bulk, but for the specific electronic tuning of the phenol ring (

modulation) and specific halogen-bonding interactions within the thyroid hormone receptor. -

Synthetic Example: Idelalisib (though a quinazolinone, it utilizes iodine for space-filling and hydrophobic interaction). Note: Iodine is less common in oral drugs due to the potential for metabolic deiodination, but is powerful in topical or acute therapies.

Decision Matrix: F vs. I Selection

Caption: Strategic decision tree for selecting halogen substituents during Lead Optimization.

References

-

Acidity of Halophenols: Journal of Chemical & Engineering Data. "Dissociation Constants of Fluorophenols and Iodophenols." Link (Validated via NIST/PubChem data).

-

Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Halogen Bonding: Politzer, P., et al. "Halogen bonding: an interim review." ChemPhysChem. Link

-

NIS Iodination Protocol: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics."[2] Tetrahedron Letters. Link

-

Sotorasib Structure & Discovery: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link

Sources

The Strategic Utility of 2-Fluoro-5-iodo-4-methylphenol: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-5-iodo-4-methylphenol, a uniquely functionalized aromatic building block poised for significant applications in pharmaceutical and materials science research. We will dissect the strategic implications of its distinct substitution pattern—an ortho-fluoro group, a para-methyl group, and a meta-iodo group relative to the phenolic hydroxyl—and elucidate how these features can be harnessed to achieve specific synthetic outcomes. This guide will explore its pivotal role in advanced cross-coupling reactions and other transformations, offering field-proven insights and detailed experimental frameworks for its effective utilization in the synthesis of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

2-Fluoro-5-iodo-4-methylphenol (CAS No. 1823935-35-8) is a solid or semi-solid compound with the molecular formula C₇H₆FIO.[1][2] Its value as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The strategic placement of the fluorine, iodine, and methyl groups on the phenol ring provides a powerful tool for medicinal chemists and materials scientists to fine-tune molecular properties.

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The methyl group offers a point for steric and electronic modulation. Most significantly, the iodine atom serves as a highly efficient handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-iodo-4-methylphenol is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1823935-35-8 | [1][2] |

| Molecular Formula | C₇H₆FIO | [1][2] |

| Molecular Weight | 252.02 g/mol | [2] |

| Physical Form | Solid or semi-solid | [1] |

| Purity | ≥97% | [1][2] |

| Storage | 2-8°C, sealed in dry, dark place | [1][2] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Fluoro-5-iodo-4-methylphenol is the primary reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 5-position of the phenol ring, making it an invaluable scaffold for building molecular libraries.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[5] For 2-Fluoro-5-iodo-4-methylphenol, this reaction enables the synthesis of novel fluorinated and methylated 4-hydroxybiphenyl derivatives, which are key structural motifs in many biologically active compounds.[3] The ortho-fluoro substituent may influence the reaction kinetics and require the use of specialized ligands to overcome potential steric hindrance.[4]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).

-

Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) for sterically demanding substrates.[4][6]

-

Solvent: Use a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110 °C.

-

Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[7] Utilizing 2-Fluoro-5-iodo-4-methylphenol in this reaction allows for the synthesis of 2-fluoro-4-methyl-5-alkynylphenols. These products are valuable intermediates, as the alkyne can be further functionalized or may itself be a key part of a pharmacophore.[8]

Generalized Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry reaction flask under an inert atmosphere, add 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[8]

-

Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture, typically between 50-80 °C, and monitor its progress.

-

Work-up and Purification: After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9] This reaction allows for the coupling of 2-Fluoro-5-iodo-4-methylphenol with a wide variety of primary and secondary amines, leading to the synthesis of novel substituted anilines. These products are of significant interest in medicinal chemistry, as the diarylamine motif is present in numerous kinase inhibitors and other therapeutic agents.[2][4]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.), the desired amine (1.2–1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, BrettPhos).[2][10]

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue via column chromatography to yield the desired aryl amine.[1]

Williamson Ether Synthesis: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-Fluoro-5-iodo-4-methylphenol can be readily functionalized through reactions like the Williamson ether synthesis.[11] This allows for the introduction of various alkyl or aryl groups, creating a diverse range of ethers. This transformation can be performed before or after cross-coupling reactions at the iodo position, providing synthetic flexibility.

Generalized Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: Dissolve 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.) in a suitable solvent such as DMF or acetone. Add a base like K₂CO₃ or NaH to deprotonate the phenol and form the corresponding phenoxide.

-

Alkylation/Arylation: Add the alkyl halide or activated aryl halide (1.0–1.2 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.[12]

Applications in the Synthesis of Bioactive Molecules

The structural motifs accessible through reactions with 2-Fluoro-5-iodo-4-methylphenol are prevalent in a variety of bioactive molecules.

-

Kinase Inhibitors: The diarylamine and biaryl scaffolds are common in kinase inhibitors targeting signaling pathways like the RAS-RAF-MEK-ERK cascade, which is often dysregulated in cancers.[4] The fluorine atom can enhance binding to the kinase active site.

-

Antihypertensive Agents: The synthesis of angiotensin II receptor blockers, such as Valsartan, often involves a key biaryl bond formation step, for which Suzuki-Miyaura or Negishi couplings are employed.[13][14] Substituted iodophenyl derivatives are crucial starting materials in these synthetic routes.

Conclusion

2-Fluoro-5-iodo-4-methylphenol is a highly versatile and strategic building block for advanced organic synthesis. Its unique combination of a reactive iodine atom for cross-coupling, a phenolic hydroxyl for further functionalization, and a fluorine atom for modulating physicochemical properties makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for the innovative application of this powerful synthetic intermediate.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.

- MDPI. (2020, April 20).

- ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with....

- ChemicalBook. (n.d.). 2-Iodo-4-(trifluoroMethyl)phenol synthesis. ChemicalBook.

- The Royal Society of Chemistry. (2014, April 29). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. The Royal Society of Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes. Benchchem.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Wikipedia. (n.d.). Heck reaction. Wikipedia.

- Beilstein Journal of Organic Chemistry. (2010, March 18). A short and efficient synthesis of valsartan via a Negishi reaction.

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- Cross-Coupling Reactions Guide. (n.d.).

- BenchChem. (2025). A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions. Benchchem.

- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.

- Williamson Ether Synthesis. (n.d.).

- Beilstein Journal of Organic Chemistry. (2018, May 4).

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. Benchchem.

- PMC. (2022, January 4).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. Benchchem.

- ResearchGate. (2026, February 5). Synthesis of Valsartan as drug for the treatment of hypertension.

- PubMed. (2007, September 14).

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Organic Chemistry Portal. (n.d.).

- arkat usa. (n.d.). Synthesis of o-brominated diaryl ethers using symmetrical iodonium salts.

- Journal of Synthetic Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodo-4-methylphenol | 1823935-35-8. Sigma-Aldrich.

- ChemScene. (n.d.). 1823935-35-8 | 2-Fluoro-5-iodo-4-methylphenol. ChemScene.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. Benchchem.

- BenchChem. (2025).

- YouTube. (2025, April 3).

- Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

- BenchChem. (2025). methylphenol (2-Iodo-p-cresol). Benchchem.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

- PMC. (2020, May 13).

- MDPI. (2017, February 28).

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmcct.com [jmcct.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Metabolic Stability of 2-Fluoro-5-iodo-4-methylphenol Analogs in Drug Discovery

Executive Summary

In modern medicinal chemistry, halogenated phenols like 2-Fluoro-5-iodo-4-methylphenol (FIM-Phenol) serve as critical scaffolds. The unique combination of a hydrogen-bond donor (phenol), a metabolic blocker (fluorine), a lipophilic handle (iodine), and a steric anchor (methyl) makes this core attractive for kinase inhibitors, nuclear receptor ligands, and radiotracers.

However, this scaffold presents a "Janus-faced" profile in drug discovery. While the iodine atom facilitates rapid diversification via cross-coupling (Suzuki, Sonogashira) and offers unique halogen-bonding capabilities, the phenolic hydroxyl and the benzylic methyl group create significant metabolic liabilities.

This guide provides a technical roadmap for assessing and optimizing the metabolic stability of FIM-Phenol analogs. We move beyond basic assays to explore the causality of clearance and the logic of structural modification.

Metabolic Liability Analysis: The "Soft Spots"

To design stable analogs, we must first map the metabolic fate of the parent scaffold. The FIM-Phenol core is subject to distinct Phase I and Phase II clearance mechanisms.

Phase II Conjugation (The Primary Driver)

For most phenols, Phase II metabolism is the rate-limiting clearance step .

-

Glucuronidation (UGTs): The electron-rich phenolic oxygen is a prime substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. This reaction adds a massive, polar glucuronic acid moiety, rendering the molecule inactive and rapidly excreted.

-

Sulfation (SULTs): Sulfotransferases (SULTs) compete with UGTs, particularly at lower substrate concentrations.

Phase I Oxidation (The Secondary Driver)

-

Benzylic Oxidation: The C4-methyl group is electronically activated by the aromatic ring. Cytochrome P450 enzymes (CYPs) can hydroxylate this position to a benzyl alcohol, which rapidly oxidizes to a carboxylic acid.

-

Deiodination: While aromatic iodine is more stable than aliphatic iodine, it remains susceptible to oxidative dehalogenation or specific deiodinases (DIOs), particularly if the ring is electron-rich.

-

Defluorination: Rare, but possible if the fluorine is ortho/para to strong electron-donating groups. In this scaffold, the fluorine is relatively stable.

Visualization: Metabolic Pathways[1]

The following diagram illustrates the competitive metabolic pathways for the FIM-Phenol scaffold.

Figure 1: Metabolic fate of the FIM-Phenol scaffold. Green paths indicate direct conjugation (Phase II), while red paths indicate oxidative degradation (Phase I).

Structure-Metabolism Relationships (SMR) & Analog Design

Once liabilities are mapped, we apply specific medicinal chemistry strategies to block them.

Strategy A: Shielding the Phenol (Blocking Phase II)

Direct conjugation of the hydroxyl group is the fastest clearance route.

-

Steric Occlusion: Introduce a bulky group (e.g., -Cl, -CF3) at the position ortho to the hydroxyl (C6 position). This sterically hinders the UGT enzyme from transferring the glucuronic acid.

-

Electronic Deactivation: Adding electron-withdrawing groups (EWGs) decreases the nucleophilicity of the phenolic oxygen, making it a poorer substrate for conjugation. Note: This increases acidity (lower pKa), which may affect membrane permeability.

-

Bioisosteric Replacement: Replace the -OH with a cyclic sulfonamide, indazole, or hydroxamic acid to maintain H-bond donor capacity while eliminating the UGT recognition motif.

Strategy B: Stabilizing the Methyl (Blocking Phase I)

-

Deuteration: Replace the -CH3 with -CD3. The C-D bond is stronger than the C-H bond, slowing down the rate-limiting hydrogen abstraction step (Kinetic Isotope Effect).

-

Fluorination: Convert -CH3 to -CHF2 or -CF3. This completely blocks benzylic oxidation but significantly alters electronics and lipophilicity.

Strategy C: Managing the Iodine

-

Bioisosteres: If the iodine is purely for lipophilic filling, replace with -CF3 or -tBu.

-

Halogen Bonding: If the iodine forms a specific halogen bond with the target protein (a "sigma-hole" interaction), it must be retained. In this case, ensure the aromatic ring is not too electron-rich to prevent oxidative displacement.

Comparison of Analog Stability

| Analog Modification | Primary Liability Addressed | Predicted Metabolic Stability | Risk / Trade-off |

| Parent (FIM-Phenol) | None | Low ( | Rapid Glucuronidation |

| 6-Chloro Analog | Phase II (Steric Shield) | Medium | Increased lipophilicity (LogP) |

| 4-Trifluoromethyl | Phase I (Block Oxidation) | High | Loss of steric bulk compared to -CH3 |

| 4-Deuteromethyl | Phase I (KIE) | Med-High | Cost of goods; minimal steric change |

| Indazole Core | Phase II (Remove Phenol) | Very High | Loss of H-bond donor geometry |

Experimental Protocols

To validate these designs, we utilize a tiered screening cascade.

Tier 1: Metabolic Stability Assay (Microsomes vs. Hepatocytes)

Objective: Determine Intrinsic Clearance (

Why use both?

-

Liver Microsomes (RLM/HLM): Enriched in CYPs and UGTs but lack the cofactors for Phase II unless supplemented. Use these to isolate Phase I stability.

-

Cryopreserved Hepatocytes: Contain all enzymes and transporters in the cellular context. This is the "gold standard" for predicting whole-liver clearance.

Protocol: Hepatocyte Stability Assay

-

Preparation: Thaw cryopreserved human hepatocytes (pool of 10 donors) in thawing medium. Centrifuge (100g, 10 min) and resuspend in incubation buffer (Krebs-Henseleit) to

cells/mL. -

Initiation: Pre-incubate cells for 10 min at 37°C. Add test compound (final conc. 1 µM, <0.1% DMSO).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Tier 2: Metabolite Identification (MetID)

Objective: Confirm where the molecule is breaking to guide the next design cycle.

Protocol: Soft-Spot Analysis

-

Incubation: Perform a high-concentration incubation (10 µM) with hepatocytes for 60 min to generate sufficient metabolite mass.

-

LC-MS/MS: Use a Q-TOF or Orbitrap instrument.

-

Data Processing:

-

Search for +176 Da (Glucuronide).

-

Search for +16 Da (Hydroxylation, likely on Methyl or Ring).

-

Search for -126 Da (Loss of Iodine).

-

-

Validation: If the Glucuronide peak is dominant, prioritize "Strategy A" (Steric Shielding). If the +16 peak is dominant, prioritize "Strategy B" (Methyl blocking).

Workflow Visualization

The following diagram outlines the decision logic for optimizing the FIM-Phenol series based on experimental data.

Figure 2: Iterative optimization cycle. This logic loop ensures that synthetic efforts are directed by hard data regarding the specific metabolic "soft spot."

References

-

Sigma-Aldrich. (2023). 2-Fluoro-5-iodo-4-methylphenol Product Specification. Link

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Smith, D. A., & Obach, R. S. (2009). Metabolites in Safety Testing (MIST): Considerations for the Design of Animal Toxicology Studies. Chemical Research in Toxicology. Link

-

Xu, X., et al. (2005). Structure-Activity Relationships for the Glucuronidation of Phenols by Human UGTs. Drug Metabolism and Disposition.[1][2][3][4][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen [intechopen.com]

Methodological & Application

Application Note: Strategic Synthesis of 2-Fluoro-5-iodo-4-methylphenol

Part 1: Executive Summary & Retrosynthetic Logic

The Synthetic Challenge

The synthesis of 2-Fluoro-5-iodo-4-methylphenol presents a classic regioselectivity conflict in aromatic substitution.

-

Direct Iodination Failure: Attempting to iodinate the commercially available 2-fluoro-4-methylphenol directly using standard electrophilic aromatic substitution (EAS) reagents (e.g., NIS,

) typically results in failure.[1] The hydroxyl group (-OH) at C1 is the strongest directing group and directs incoming electrophiles ortho to itself (Position 6).[1] However, the target requires iodination at Position 5 (meta to the -OH). -

The Solution: To achieve the 1,2,4,5-substitution pattern, we must utilize a "Relay Synthesis" strategy. We begin with an aniline precursor where the amine directing power can be manipulated (via protonation) to install the nitro group at the correct position, followed by a sequence of functional group interconversions (FGI).

Retrosynthetic Pathway

The protocol relies on the Nitroaniline Route , which guarantees the correct positioning of the iodine atom relative to the fluorine and methyl groups.

-

Precursor: 5-Amino-2-fluoro-4-methylphenol.[1]

-

Intermediate: 2-Fluoro-4-methyl-5-nitrophenol.[1]

-

Starting Material: 2-Fluoro-4-methylaniline (CAS: 452-80-2).[1][3]

Reaction Scheme Visualization

The following diagram illustrates the critical pathway and the regiochemical logic.

Caption: Step-by-step regioselective synthesis workflow from aniline precursor to iodinated phenol target.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install the nitro group at Position 5.[1]

Mechanism: In concentrated sulfuric acid, the aniline amine is protonated to an ammonium species (

-

Reagents:

-

Protocol:

-

Charge a reactor with concentrated

and cool to -10°C. -

Slowly add 2-Fluoro-4-methylaniline dropwise, maintaining temperature < 0°C. Caution: Exothermic.

-

Prepare a mixture of

in -

Add the nitrating mixture dropwise to the aniline solution at -5°C to 0°C.

-

Stir for 2 hours at 0°C. Monitor via TLC/HPLC.

-

Quench: Pour the reaction mixture onto crushed ice (50 vol).

-

Isolation: Neutralize carefully with

or -

Filter the yellow solid, wash with water, and dry.[1]

-

Step 2: Diazotization and Hydrolysis (Phenol Formation)

Objective: Convert the C1-Amine into a C1-Hydroxyl group.[1] Critical Note: The nitro group at C5 must remain intact to prevent oxidation/side reactions.[1]

-

Reagents:

-

Protocol:

-

Suspend the nitroaniline in 35%

and cool to 0-5°C. -

Add aqueous

dropwise.[1][4] The solution should become clear as the diazonium salt forms.[1] -

Stir for 30 mins. Add urea to destroy excess nitrous acid (starch-iodide paper test).[1]

-

Hydrolysis: Transfer the cold diazonium solution dropwise into a second reactor containing boiling water (100°C) containing 10%

. -